molecular formula C16H16O2 B1293888 2-Benzyl-3-phenylpropanoic acid CAS No. 618-68-8

2-Benzyl-3-phenylpropanoic acid

Cat. No.: B1293888
CAS No.: 618-68-8
M. Wt: 240.3 g/mol
InChI Key: RBLAOGBEJPHFHW-UHFFFAOYSA-N
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Description

2-Benzyl-3-phenylpropanoic acid is an organic compound with the molecular formula C16H16O2. It is a derivative of phenylpropanoic acid, characterized by the presence of a benzyl group and a phenyl group attached to the propanoic acid backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Biochemical Analysis

Biochemical Properties

2-Benzyl-3-phenylpropanoic acid plays a significant role in biochemical reactions, particularly those involving aromatic compounds. It interacts with enzymes such as aromatic-amino-acid aminotransferase and aspartate aminotransferase . These interactions are crucial for the metabolism of aromatic amino acids and other related compounds. The nature of these interactions involves the transfer of amino groups, which is essential for the synthesis and degradation of amino acids.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in metabolic pathways, leading to changes in cellular function. Additionally, this compound can modulate cell signaling pathways by interacting with specific receptors and enzymes, thereby influencing cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For instance, it may inhibit enzymes involved in the synthesis of certain metabolites, leading to a decrease in their levels. Conversely, it can activate enzymes that promote the breakdown of specific compounds, thereby altering the metabolic flux within cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or exposure to light. Long-term studies have shown that its effects on cellular function can persist, leading to sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression. Toxic or adverse effects have been observed at very high doses, indicating a threshold beyond which the compound becomes harmful to cells and tissues .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the metabolism of aromatic amino acids. It interacts with enzymes such as aromatic-amino-acid aminotransferase, which plays a role in the synthesis and degradation of these amino acids. These interactions can affect the levels of various metabolites and alter the overall metabolic flux within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its accumulation in specific cellular compartments. The localization of this compound within cells can influence its activity and function, as well as its overall impact on cellular processes .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell, where it can exert its effects. For example, it may be localized to the mitochondria, where it can influence metabolic processes, or to the nucleus, where it can affect gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Benzyl-3-phenylpropanoic acid can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with phenylacetic acid in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically occurs under reflux conditions with an appropriate solvent like ethanol or methanol.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-3-phenylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst.

Major Products:

    Oxidation: Benzyl ketone, phenylacetic acid.

    Reduction: Benzyl alcohol, phenylpropane.

    Substitution: Bromobenzyl derivatives, nitrobenzyl derivatives.

Scientific Research Applications

2-Benzyl-3-phenylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate for the synthesis of drugs.

    Industry: It is utilized in the production of fragrances, flavors, and specialty chemicals.

Comparison with Similar Compounds

    Phenylpropanoic acid: Lacks the benzyl group, making it less complex.

    Benzylacetic acid: Similar structure but differs in the position of the benzyl group.

    Cinnamic acid: Contains a double bond in the propanoic acid chain.

Uniqueness: 2-Benzyl-3-phenylpropanoic acid is unique due to the presence of both benzyl and phenyl groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

2-benzyl-3-phenylpropanoic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H16O2/c17-16(18)15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLAOGBEJPHFHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6060684
Record name Benzenepropanoic acid, .alpha.-(phenylmethyl)-
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Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

618-68-8
Record name Dibenzylacetic acid
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Record name Benzenepropanoic acid, alpha-(phenylmethyl)-
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Record name 2-Benzyl-3-phenylpropanoic acid
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Synthesis routes and methods

Procedure details

To a solution of 3.4 g of 2-benzyl-3-phenylpropionic acid ethyl ester in 170 ml of ethanol was added 34 ml of a 2N-aqueous sodium hydroxide solution, and the mixture was heated under reflux for 1.5 hours. The reaction mixture was concentrated under reduced pressure, and water was added to the residue. The mixture was washed with diethyl ether to remove neutral materials, then the aqueous solution was acidified by adding concentrated hydrochloric acid. The aqueous solution was extracted with diethyl ether. The ethereal layer was washed with a saturated sodium chloride aqueous solution, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to obtain 2.8 g of 2-benzyl-3-phenylpropionic acid as colorless crystals.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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